molecular formula C26H22N2O2S B14810636 5-Benzyl-2-[(biphenyl-4-ylcarbonyl)amino]-4-methylthiophene-3-carboxamide

5-Benzyl-2-[(biphenyl-4-ylcarbonyl)amino]-4-methylthiophene-3-carboxamide

Cat. No.: B14810636
M. Wt: 426.5 g/mol
InChI Key: IUMHIUKPDIPMJX-UHFFFAOYSA-N
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Description

5-benzyl-2-[(4-biphenylylcarbonyl)amino]-4-methyl-3-thiophenecarboxamide is a complex organic compound with a molecular formula of C27H23N3O2S2 and a molecular weight of 485.62 g/mol This compound is characterized by its unique structure, which includes a thiophene ring, a benzyl group, and a biphenylcarbonyl group

Preparation Methods

The synthesis of 5-benzyl-2-[(4-biphenylylcarbonyl)amino]-4-methyl-3-thiophenecarboxamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-benzyl-2-[(4-biphenylylcarbonyl)amino]-4-methyl-3-thiophenecarboxamide can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-benzyl-2-[(4-biphenylylcarbonyl)amino]-4-methyl-3-thiophenecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-benzyl-2-[(4-biphenylylcarbonyl)amino]-4-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The biphenylcarbonyl group can interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π stacking interactions .

Comparison with Similar Compounds

Similar compounds to 5-benzyl-2-[(4-biphenylylcarbonyl)amino]-4-methyl-3-thiophenecarboxamide include:

The uniqueness of 5-benzyl-2-[(4-biphenylylcarbonyl)amino]-4-methyl-3-thiophenecarboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H22N2O2S

Molecular Weight

426.5 g/mol

IUPAC Name

5-benzyl-4-methyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide

InChI

InChI=1S/C26H22N2O2S/c1-17-22(16-18-8-4-2-5-9-18)31-26(23(17)24(27)29)28-25(30)21-14-12-20(13-15-21)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H2,27,29)(H,28,30)

InChI Key

IUMHIUKPDIPMJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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